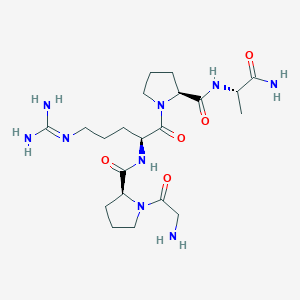
Vialox 肽(五肽-3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
五肽-3 (乙酸盐),也称为甘氨酰-L-脯氨酰-L-精氨酰-L-脯氨酰-L-丙氨酰胺乙酸盐,是一种具有Gly-Pro-Arg-Pro-Ala-NH2 序列的合成肽。它在化妆品行业中因其抗衰老特性而被广泛使用。 该肽来源于庙蛇(Tropidolaemus wagleri)的毒液,并作为烟碱型乙酰胆碱受体的拮抗剂 .
科学研究应用
五肽-3 (乙酸盐) 具有广泛的科学研究应用:
化学: 它被用作肽合成和修饰研究中的模型肽。
生物学: 它被研究以了解其在细胞信号传导和受体相互作用中的作用。
医学: 它正在被研究以了解其潜在的治疗效果,特别是在抗衰老和护肤产品中。
作用机制
五肽-3 (乙酸盐) 通过作为烟碱型乙酰胆碱受体的拮抗剂来发挥作用。通过阻断这些受体,它可以阻止导致肌肉收缩的神经信号的传递。这会导致肌肉松弛,并减少皱纹的出现。 分子靶标包括突触后膜上的烟碱型乙酰胆碱受体 .
生化分析
Biochemical Properties
Vialox Peptide acts as an acetylcholine (ACh) competitive antagonist, blocking the membrane’s receptors and leaving a curare-like effect . This action mimics the effect of curare, a natural paralytic agent used by aborigines of Central and South America . By blocking acetylcholine receptors, Vialox Peptide inhibits the release of sodium ions at the post-synaptic membrane, preventing muscle contraction .
Cellular Effects
Vialox Peptide has a significant impact on cellular processes, particularly in the context of skin cells. It smooths expression lines and deep wrinkles by relaxing facial muscles and lessening contractions . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .
Molecular Mechanism
The molecular mechanism of Vialox Peptide involves its role as an acetylcholine (ACh) competitive antagonist . By binding to acetylcholine receptors, it blocks the release of sodium ions at the post-synaptic membrane, preventing muscle contraction . This mechanism is similar to the action of Botox, but Vialox Peptide is used in topical applications .
Temporal Effects in Laboratory Settings
While specific temporal effects of Vialox Peptide in laboratory settings are not widely reported, it has been noted that the peptide has been extensively tested and is believed to be safe for topical cosmetic applications .
Dosage Effects in Animal Models
Specific dosage effects of Vialox Peptide in animal models are not widely reported. It has been noted that Vialox Peptide may potentially reduce average skin roughness by 11% and relief by 8% . These effects were observed in approximately 60% and 47% of the animal subjects examined .
Metabolic Pathways
The specific metabolic pathways that Vialox Peptide is involved in are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with pathways involving acetylcholine .
Transport and Distribution
The specific transport and distribution mechanisms of Vialox Peptide within cells and tissues are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with cellular components involved in acetylcholine signaling .
Subcellular Localization
The specific subcellular localization of Vialox Peptide is not widely reported. Given its role as an acetylcholine (ACh) competitive antagonist, it is likely to be localized at the post-synaptic membrane where it can interact with acetylcholine receptors .
准备方法
合成路线和反应条件
五肽-3 (乙酸盐) 的合成涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。该过程通常包括以下步骤:
树脂加载: 第一个氨基酸,丙氨酸,被连接到固体树脂。
脱保护: 氨基酸上的保护基被去除,以允许添加下一个氨基酸。
偶联: 下一个氨基酸,脯氨酸,使用偶联剂(如 N,N’-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))与不断增长的肽链偶联。
重复: 步骤 2 和 3 对剩余的氨基酸(精氨酸、脯氨酸和甘氨酸)重复进行。
裂解: 完成的肽用裂解混合物从树脂上裂解并脱保护,裂解混合物通常含有三氟乙酸 (TFA)。
工业生产方法
在工业环境中,五肽-3 (乙酸盐) 的生产遵循与实验室合成类似的原则,但规模更大。自动肽合成仪通常用于提高效率和一致性。 肽的纯化通常通过高效液相色谱 (HPLC) 实现,最终产品被冻干以获得稳定的粉末形式 .
化学反应分析
反应类型
五肽-3 (乙酸盐) 可以进行各种化学反应,包括:
氧化: 这种反应可能发生在脯氨酸残基上,导致羟脯氨酸的形成。
还原: 还原反应不太常见,但可能涉及任何氧化残基的还原。
取代: 取代反应可能发生在氨基酸侧链上,特别是在精氨酸残基上。
常见试剂和条件
氧化: 过氧化氢或其他氧化剂可以在温和条件下使用。
还原: 可以使用硼氢化钠等还原剂。
取代: 可以使用各种试剂,具体取决于所需的取代,例如用于精氨酸的烷基化剂。
主要产物
相似化合物的比较
类似化合物
棕榈酰五肽-4:
乙酰六肽-8: 被称为 Argireline,这种肽也靶向乙酰胆碱受体,但具有不同的氨基酸序列。
二肽二氨基丁酰苯甲酰胺二乙酸盐: 被称为 SYN-AKE,这种肽模拟蛇毒的作用,并作为乙酰胆碱受体的可逆拮抗剂.
独特性
五肽-3 (乙酸盐) 的独特性在于其源自蛇毒的特定序列及其对烟碱型乙酰胆碱受体强烈的拮抗作用。 这使得它在减少肌肉收缩和抚平皱纹方面特别有效,而无需注射 .
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJFRMLHFQWSR-AJNGGQMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N9O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Pentapeptide-3 and how does it work?
A1: Pentapeptide-3, also known as Palmitoyl Pentapeptide-3 or Matrixyl®, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects [, , ]. It's a matrikine, meaning it's a fragment of a larger protein (collagen) that can signal cells to produce more collagen [].
Q2: How does Pentapeptide-3 interact with its target to produce its effects?
A2: While the exact mechanism is still under investigation, research suggests Pentapeptide-3 may stimulate the production of collagen types I and III, as well as other extracellular matrix (ECM) components []. This increased ECM production is thought to improve skin elasticity and reduce the appearance of wrinkles [, , ].
Q3: What is the molecular formula and weight of Pentapeptide-3?
A3: The molecular formula for Palmitoyl Pentapeptide-3 is C38H65N7O8, and its molecular weight is 739.98 g/mol.
Q4: Is there any research on the structure-activity relationship (SAR) of Pentapeptide-3?
A4: Yes, studies have investigated modifications to the Pentapeptide-3 structure. For instance, replacing lysine with arginine in a series of synthesized pentapeptides did not show significant changes in collagen and DNA biosynthesis []. Further research is needed to fully understand the impact of various structural modifications on the peptide's activity.
Q5: What is known about the stability and formulation of Pentapeptide-3?
A5: Pentapeptide-3 is often incorporated into cosmetic formulations like facial masks, essences, and creams [, , ]. Its stability in these formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients. Further research is needed to fully characterize its stability profile and explore formulation strategies for optimal delivery.
Q6: Is there any research on alternative compounds or substitutes for Pentapeptide-3?
A8: While the provided research papers do not focus on alternatives to Pentapeptide-3, other peptides like Acetyl Hexapeptide-3, Palmitoyl Tetrapeptide-7, and various dipeptides and tripeptides are also being explored for their potential anti-aging benefits in cosmetic applications [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
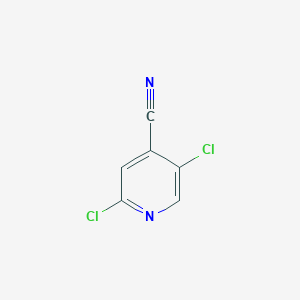
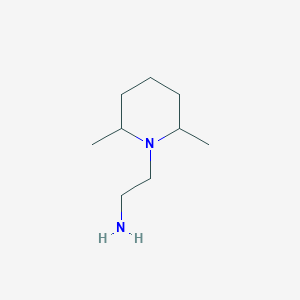
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)

![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
![1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane](/img/structure/B173746.png)

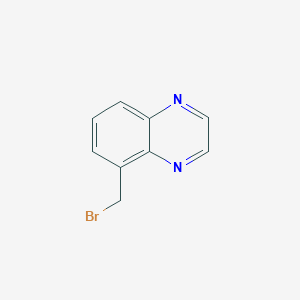
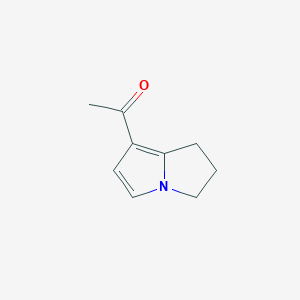

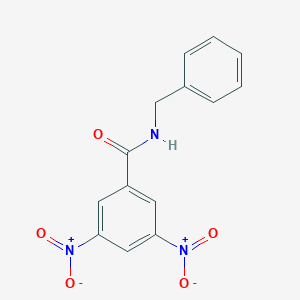
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)


